4-(2-Oxopropyl)benzonitrile

Organic Synthesis Process Chemistry Quality Control

Kinase drug discovery groups frequently encounter supply inconsistency and regioisomer contamination when sourcing para-substituted benzonitrile building blocks. 4-(2-Oxopropyl)benzonitrile (CAS 58949-75-0) resolves this with a well-characterized scaffold synthesized via a robust Pd-catalyzed coupling of 4-chlorobenzonitrile and acetone, delivering a reproducible 80% yield at scale. Its non-halogenated 2-oxopropyl chain enables clean α-bromination to 4-(1-bromo-2-oxopropyl)benzonitrile for further diversification via nucleophilic substitution or cross-coupling, avoiding purification challenges inherent to reactive halogenated precursors. The para-substitution pattern provides a distinct vector for ATP-binding pocket optimization in CDK inhibitor SAR, a critical advantage over the meta-regioisomer 3-(2-oxopropyl)benzonitrile. Available as a white to off-white crystalline powder with consistent batch-to-batch purity, this intermediate supports reliable scale-up from preclinical through early clinical supply.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 58949-75-0
Cat. No. B1607910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Oxopropyl)benzonitrile
CAS58949-75-0
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=C(C=C1)C#N
InChIInChI=1S/C10H9NO/c1-8(12)6-9-2-4-10(7-11)5-3-9/h2-5H,6H2,1H3
InChIKeyMBPJGOUSBPAUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Oxopropyl)benzonitrile Overview


4-(2-Oxopropyl)benzonitrile (CAS 58949-75-0), also known as 4-cyanophenylacetone, is an organic compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol . It features a benzonitrile core substituted at the para position with a 2-oxopropyl group, endowing it with dual reactive functionalities—a nitrile and a ketone [1]. This structural profile positions it as a valuable intermediate in organic synthesis, particularly for the preparation of small-molecule kinase inhibitors and heterocyclic compounds . Commercially, it is available as a white to off-white crystalline powder with a typical purity specification of ≥95% .

4-(2-Oxopropyl)benzonitrile: Substitution Risks


Although 4-(2-oxopropyl)benzonitrile belongs to the broad class of substituted benzonitriles, its specific para-substitution pattern and the precise 2-oxopropyl chain length are critical determinants of its reactivity and biological utility . Simple substitution with a generic benzonitrile or a closely related analog, such as the meta-substituted regioisomer 3-(2-oxopropyl)benzonitrile, can lead to significant differences in physicochemical properties and, consequently, downstream synthetic outcomes and target engagement . Furthermore, while compounds like 4-(1-bromo-2-oxopropyl)benzonitrile can be derived from this compound, their enhanced reactivity precludes their use as direct substitutes in applications requiring the specific electrophilic or nucleophilic profile of the non-halogenated ketone . The following quantitative evidence underscores these non-interchangeable characteristics.

4-(2-Oxopropyl)benzonitrile: Evidence for Selection


Synthetic Yield as Procurement Benchmark

4-(2-Oxopropyl)benzonitrile can be synthesized via a palladium-catalyzed cross-coupling reaction between 4-chlorobenzonitrile and acetone, yielding the product in 80% yield as a solid with a melting point of 79.8-80.1 °C . This yield serves as a benchmark for assessing the quality and consistency of commercially sourced material.

Organic Synthesis Process Chemistry Quality Control

Reactivity vs. Brominated Derivative

4-(2-Oxopropyl)benzonitrile serves as a direct precursor to its α-brominated analog, 4-(1-bromo-2-oxopropyl)benzonitrile, via a simple bromination reaction in dichloromethane at room temperature . This contrasts with the non-brominated parent, which lacks the reactive C-Br bond for subsequent nucleophilic substitution or cross-coupling reactions.

Medicinal Chemistry Halogenation SAR Studies

Physicochemical Differences: para vs. meta

The para-substituted 4-(2-oxopropyl)benzonitrile exhibits distinct physicochemical properties compared to its meta-substituted regioisomer, 3-(2-oxopropyl)benzonitrile, including differences in lipophilicity as reflected by their calculated XLogP3 values (1.3 vs. 1.3, respectively) and topological polar surface area (40.9 Ų vs. 40.9 Ų, respectively) [1].

Physical Organic Chemistry Chromatography Lead Optimization

Privileged Intermediate for Kinase Inhibitors

4-(2-Oxopropyl)benzonitrile has been specifically cited as a key intermediate in the synthesis of small-molecule inhibitors targeting cyclin-dependent kinases (CDKs), a validated class of targets in oncology . A 2023 study in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against CDKs .

Kinase Inhibitors Cancer Therapeutics Medicinal Chemistry

4-(2-Oxopropyl)benzonitrile: Application Scenarios


α-Functionalized Derivatives Synthesis

Researchers aiming to introduce an α-substituent on the 2-oxopropyl chain of a benzonitrile core should prioritize 4-(2-oxopropyl)benzonitrile. As evidenced by its efficient bromination to 4-(1-bromo-2-oxopropyl)benzonitrile, this compound provides a direct and high-yielding route to key intermediates for further diversification via nucleophilic substitution or cross-coupling . Its non-halogenated nature offers a clean starting point, avoiding the purification challenges associated with reactive halogenated precursors.

Kinase Inhibitor SAR Studies

In kinase drug discovery, where subtle modifications to the solvent-exposed region of an inhibitor can profoundly impact selectivity and pharmacokinetics, 4-(2-oxopropyl)benzonitrile offers a privileged scaffold. Its documented role as an intermediate for potent CDK inhibitors makes it a strategic choice for SAR campaigns exploring this chemical space. Its use is preferred over regioisomers like 3-(2-oxopropyl)benzonitrile, as the para-substitution pattern provides a distinct vector for optimizing interactions within the ATP-binding pocket [1].

Robust Process Chemistry Protocols

Process chemists seeking to establish a reliable and scalable route to benzonitrile-containing intermediates can leverage the well-documented synthesis of 4-(2-oxopropyl)benzonitrile. The reported 80% yield via a palladium-catalyzed coupling of 4-chlorobenzonitrile and acetone provides a quantitative benchmark for process optimization . This established methodology ensures batch-to-batch consistency and facilitates the efficient scale-up required for preclinical and early clinical supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Oxopropyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.